molecular formula C8H8N4O3 B11784969 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid

1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid

Cat. No.: B11784969
M. Wt: 208.17 g/mol
InChI Key: NFPDUIGKOARJJW-UHFFFAOYSA-N
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Description

1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid is a heterocyclic compound that contains both oxadiazole and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid typically involves the formation of the oxadiazole ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives . The imidazole ring can then be introduced through a subsequent cyclization reaction .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid is unique due to the presence of both oxadiazole and imidazole rings, which can confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C8H8N4O3/c1-5-10-7(11-15-5)3-12-2-6(8(13)14)9-4-12/h2,4H,3H2,1H3,(H,13,14)

InChI Key

NFPDUIGKOARJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2C=C(N=C2)C(=O)O

Origin of Product

United States

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